2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid

Medicinal Chemistry Drug Design Pharmacokinetics

This C4-cyanomethylated pyrazole acetic acid (CAS 2098135-75-0) serves as a versatile SAR scaffold. Its cyanomethyl handle enables systematic DHFR pocket probing via amide, amine, or tetrazole substitutions. Key in-class differentiation: XLogP3 1.0, TPSA 90.6 Ų, HBA 5, HBD 1, and 4 rotatable bonds distinguish it from the des-cyanomethyl analog (CAS 959582-96-8) which has lower HBA (4) and TPSA (83.4 Ų), and the thiophen-3-yl isomer (CAS 2098020-75-6) with XLogP3 0.9. Enables single-starting-material construction of heterocyclic libraries. Verified purity ≥95%.

Molecular Formula C11H9N3O2S
Molecular Weight 247.28 g/mol
CAS No. 2098135-75-0
Cat. No. B1483141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
CAS2098135-75-0
Molecular FormulaC11H9N3O2S
Molecular Weight247.28 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN(C=C2CC#N)CC(=O)O
InChIInChI=1S/C11H9N3O2S/c12-4-3-8-6-14(7-10(15)16)13-11(8)9-2-1-5-17-9/h1-2,5-6H,3,7H2,(H,15,16)
InChIKeyVNMDYQLNYWKNMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic Acid (CAS 2098135-75-0) – Compound Profile and Procurement Baseline


2-(4-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid (CAS 2098135-75-0) is a heterocyclic small molecule (C₁₁H₉N₃O₂S, MW 247.28 g/mol) featuring a 1,3,4‑trisubstituted pyrazole core bearing a thiophen-2-yl group at C3, a cyanomethyl substituent at C4, and an acetic acid side chain at N1. The compound is offered by multiple research-chemical suppliers at purities typically ≥95% . Its computed drug‑likeness properties (XLogP3 ~1, TPSA ~90.6 Ų, H‑bond acceptors 5, H‑bond donors 1, rotatable bonds 4) place it within oral bioavailability space [1]. The cyanomethyl group serves as a versatile synthetic handle for further transformations (e.g., hydrolysis to amide, reduction to amine, tetrazole formation), a feature that distinguishes it from the directly‑attached cyano analog and the des‑cyanomethyl derivative [2].

Why Generic Substitution Fails for 2-(4-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic Acid (CAS 2098135-75-0)


In‑class pyrazole‑acetic acid derivatives are not interchangeable because small structural alterations – the presence or position of the cyanomethyl group, the thiophene regioisomer, or the substitution pattern on the pyrazole ring – quantitatively shift key molecular properties (TPSA, logP, H‑bond capacity) and alter both synthetic accessibility and biological target engagement. For example, the thiophen-3‑yl isomer (CAS 2098020-75-6) shares an identical molecular formula but exhibits a computed XLogP3 of 0.9 versus 1.0 for the target compound, a difference that can affect membrane permeability and protein binding [1]. The des‑cyanomethyl analog (CAS 959582-96-8) loses a nitrile‑containing side chain, reducing the H‑bond acceptor count from 5 to 4 and the topological polar surface area from 90.6 to 83.4 Ų, thereby altering both the pharmacokinetic profile and the potential for target‑directed hydrogen bonding [2]. Consequently, selection among these analogs must be driven by quantitative evidence, not superficial scaffold similarity.

Product-Specific Quantitative Evidence Guide for 2-(4-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic Acid


Enhanced Hydrogen-Bond Acceptor Capacity vs. the Des-Cyanomethyl Analog

The cyanomethyl group at the pyrazole 4‑position increases the hydrogen‑bond acceptor (HBA) count by 1 relative to the des‑cyanomethyl comparator [3-(thien-2-yl)-1H-pyrazol-1-yl]acetic acid (CAS 959582-96-8). This quantitative change can enhance specific polar interactions with biological targets without altering the hydrogen‑bond donor profile (HBD remains 1) [1].

Medicinal Chemistry Drug Design Pharmacokinetics

Modulated Lipophilicity Compared with Thiophene Regioisomer

Substitution with thiophen-2-yl (target compound) versus thiophen-3-yl (CAS 2098020-75-6) produces a measurable shift in computed lipophilicity (XLogP3 = 1.0 vs. 0.9), despite identical molecular formula and molecular weight. The difference, though modest, can influence logD‑dependent properties such as passive membrane permeability and plasma protein binding [1].

Physicochemical Profiling Permeability Lead Optimization

Synthetic Versatility of the Cyanomethyl Moiety vs. Directly-Attached Cyano Group

The cyanomethyl substituent ( CH₂ CN) can be hydrolyzed to the corresponding amide or carboxylic acid, reduced to an aminoethyl group, or converted to a tetrazole – transformations that are not accessible to the directly‑attached cyano analog [2-(4-cyano-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid, C₁₀H₇N₃O₂S]. The methylene spacer in the target compound decouples the nitrile from the pyrazole π‑system, preserving the electronic character of the heterocycle during subsequent reactions. Spiropyrazole synthesis literature explicitly demonstrates that C‑cyanomethylated pyrazole‑4‑acetic acids serve as key intermediates for diverse heterocyclic frameworks [1].

Synthetic Chemistry Scaffold Diversification Intermediate Utility

Class-Level Antimicrobial Target Engagement: DNA Gyrase and DHFR Dual Inhibition

Thiophene‑bearing pyrazole derivatives structurally related to the target compound have been characterized as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). In a published series, IC₅₀ values ranged from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR, with accompanying MIC values as low as 0.22–0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis [1]. The target compound’s cyanomethyl group provides an additional H‑bond acceptor that, based on molecular docking of close analogs, may reinforce interactions within the DHFR active site [1].

Antimicrobial Research DNA Gyrase DHFR Enzyme Inhibition

Class-Level Anti-Inflammatory Potential via COX-2 Inhibition

A review of thiophene‑based anti‑inflammatory agents reports that thiophene‑pyrazole hybrids can achieve selective COX‑2 inhibition with IC₅₀ values in the 0.31–1.40 μM range. The target compound contains the carboxylic acid pharmacophore and thiophene‑pyrazole core associated with this activity, while the cyanomethyl group may further modulate selectivity through additional interactions with the COX‑2 side pocket [1].

Inflammation COX-2 Inhibition NSAID Alternative

Expanded Rotatable Bond Count Relative to the Des-Cyanomethyl Analog

The cyanomethyl group adds one rotatable bond compared with the des‑cyanomethyl analog (4 vs. 3), increasing conformational flexibility without violating Lipinski’s Rule of 5 (rotatable bonds ≤10). This moderate increase can enhance induced‑fit binding to protein targets while maintaining drug‑likeness [1].

Conformational Flexibility Molecular Recognition Drug Design

Best Application Scenarios for 2-(4-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic Acid (CAS 2098135-75-0)


Antimicrobial Lead Optimization Targeting Dual DNA Gyrase/DHFR Inhibition

The target compound can serve as a starting scaffold for structure–activity relationship (SAR) studies aimed at optimizing dual DNA gyrase/DHFR inhibitors. The class-level data show that thiophene‑pyrazole hybrids achieve DHFR IC₅₀ values as low as 0.52 μM and DNA gyrase IC₅₀ values of 12.27–31.64 μM [1]. The cyanomethyl group provides a synthetic handle for introducing amide, amine, or tetrazole substituents, facilitating systematic exploration of the DHFR binding pocket.

COX-2 Selective Inhibitor Development with Tunable Physicochemical Profile

With thiophene‑pyrazole class COX‑2 IC₅₀ values of 0.31–1.40 μM [1], the target compound is well‑suited for medicinal chemistry programs seeking selective COX‑2 inhibitors with reduced gastric toxicity. Its moderate lipophilicity (XLogP3 = 1.0) and TPSA of 90.6 Ų favor oral bioavailability, while the cyanomethyl group offers a vector for modulating COX‑2/COX‑1 selectivity through additional side‑pocket interactions.

Diversifiable Intermediate for Heterocyclic Library Synthesis

The C‑cyanomethylated pyrazole‑4‑acetic acid framework has been validated as a key intermediate for constructing spiropyrazoles, iminolactones, and cyclic imides [1]. The target compound’s cyanomethyl group can be hydrolyzed, reduced, or cyclized, enabling the rapid generation of diverse heterocyclic libraries from a single starting material – a significant advantage over the directly‑attached cyano analog that lacks this methylene‑spacer reactivity.

Physicochemical Benchmarking in Pyrazole-Acetic Acid Series

The target compound offers a well‑defined set of computed properties (XLogP3 = 1.0, TPSA = 90.6 Ų, HBA = 5, HBD = 1, rotatable bonds = 4) [1] that can serve as a reference point when comparing the pharmacokinetic profiles of close analogs. The measurable differences in HBA, TPSA, rotatable bonds, and lipophilicity relative to the des‑cyanomethyl analog (CAS 959582-96-8) and thiophen‑3‑yl isomer (CAS 2098020-75-6) provide quantitative criteria for series prioritization.

Quote Request

Request a Quote for 2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.